Bexarotene Bexarotene Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04)
Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury.
Bexarotene, also known as targretin or 3-methyl-ttneb, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. Bexarotene is a drug which is used orally for the treatment of skin manifestations of cutaneous t-cell lymphoma (ctcl) in patients who are refractory to at least one prior systemic therapy. also used topically for the treatment of skin lesions in early (stage ia and ib) ctcl in patients who experience refractory or persistent disease with the use of other therapies or are intolerant of other therapies. Bexarotene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bexarotene has been detected in multiple biofluids, such as urine and blood. Within the cell, bexarotene is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 166175-31-1
VCID: VC20913489
InChI: InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
SMILES: CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Molecular Formula: C24H28O2
Molecular Weight: 348.5 g/mol

Bexarotene

CAS No.: 166175-31-1

Cat. No.: VC20913489

Molecular Formula: C24H28O2

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

Bexarotene - 166175-31-1

Specification

Description Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04)
Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury.
Bexarotene, also known as targretin or 3-methyl-ttneb, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. Bexarotene is a drug which is used orally for the treatment of skin manifestations of cutaneous t-cell lymphoma (ctcl) in patients who are refractory to at least one prior systemic therapy. also used topically for the treatment of skin lesions in early (stage ia and ib) ctcl in patients who experience refractory or persistent disease with the use of other therapies or are intolerant of other therapies. Bexarotene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bexarotene has been detected in multiple biofluids, such as urine and blood. Within the cell, bexarotene is primarily located in the cytoplasm and membrane (predicted from logP).
CAS No. 166175-31-1
Molecular Formula C24H28O2
Molecular Weight 348.5 g/mol
IUPAC Name 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Standard InChI InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
Standard InChI Key NAVMQTYZDKMPEU-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Canonical SMILES CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Colorform Off-white to white powde
Melting Point 230-231 °C

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